N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and a biphenyl sulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, through a series of hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions lead to the inhibition of the kinase activity, thereby affecting the downstream signaling pathways.
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest, DNA damage, and induction of apoptosis . These effects can result in the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This step involves the reaction of appropriate precursors to form the pyridazine ring, which is then functionalized with a piperazine group.
Coupling with biphenyl sulfonamide: The functionalized pyridazine intermediate is then coupled with a biphenyl sulfonamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating chemical interactions within biological systems.
Industrial Applications: It may also find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzamide: This compound shares a similar pyridazine and piperazine structure but lacks the biphenyl sulfonamide group.
N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Another related compound with a different core structure but similar functional groups.
Uniqueness
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of a biphenyl sulfonamide group with a pyridazine and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-31-17-19-32(20-18-31)27-16-15-26(28-29-27)23-7-11-24(12-8-23)30-35(33,34)25-13-9-22(10-14-25)21-5-3-2-4-6-21/h2-16,30H,17-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFOGZOUSLRHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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